molecular formula C5H3BrN2O3 B1334475 2-Bromo-4-nitropyridine N-oxide CAS No. 52092-43-0

2-Bromo-4-nitropyridine N-oxide

Cat. No. B1334475
CAS RN: 52092-43-0
M. Wt: 218.99 g/mol
InChI Key: IRBDHXCXCSFNEQ-UHFFFAOYSA-N
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Description

Crystal Structure Analysis

The crystal structure of 2-Bromo-4-nitropyridine N-oxide has been determined to be orthorhombic, with space group Pbca and eight molecules per unit cell. The dimensions of the unit cell are a = 5.979(1), b = 9.899(1), c = 23.249(5) Å. The bromine ion is nearly coplanar with the pyridine ring, and the oxygen atoms of the nitro group are displaced above and below the ring plane. The molecules are linked into pairs by C—H···O hydrogen bonds around centers of symmetry, forming layers that are held together by van der Waals interactions. The polarized vibrational spectra, including Fourier transform IR and Raman spectra, have been measured and correlated with the X-ray structural data, suggesting orientational disorder at higher temperatures .

Synthesis Analysis

The nitro group in 4-nitropyridine N-oxide can be replaced by negative ions, leading to the synthesis of various 4-substituted pyridine N-oxides and pyridines. This reactivity has been utilized to prepare derivatives such as 4-bromo-, 4-chloro-, and 4-ethoxypyridine N-oxide. The synthesis of 4-nitropyridine N-oxide itself has been simplified, making these transformations more accessible .

Molecular Structure Analysis

Quantum mechanical calculations, including Density Functional Theory (DFT) with a B3LYP/6-311++G(d,p) basis set, have been used to obtain the molecular equilibrium geometry and vibrational frequencies of 2-Bromo-4-nitropyridine N-oxide. The calculated vibrational frequencies show good agreement with experimental FT-IR and FT-Raman spectral data. The molecular structure has been optimized, and various electronic properties such as HOMO-LUMO energies, electronegativity, and chemical potential have been calculated. The title compound exhibits a low softness value and a high electrophilicity index, indicating biological activity. The stability and charge delocalization have been studied using Natural Bond Orbital (NBO) analysis, and the compound has been identified as a potential candidate for non-linear optical (NLO) materials due to its high first-order hyperpolarizability .

Chemical Reactions Analysis

The nitration of pyridine N-oxide derivatives has been studied, showing that the N-oxide group directs the introduction of a nitro group into the 4-position, regardless of other substituents present in the nucleus. This directive influence is not affected by substituents such as bromine atoms, ethoxy, or methyl groups. The nitration process yields 4-nitro compounds even when other groups would typically direct to different positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-nitropyridine N-oxide have been characterized through various spectroscopic and computational methods. The vibrational spectra have been assigned, and the thermodynamic properties have been studied at different temperatures, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature. The reactivity of the compound has been explored through kinetic studies, showing that the reaction rates and activation parameters vary depending on the position and nature of the substituents on the pyridine N-oxide ring .

Scientific Research Applications

1. Crystal Structure and Spectroscopic Analysis

2-Bromo-4-nitropyridine N-oxide has been studied for its crystal structure and vibrational spectra. It has an orthorhombic structure with unique hydrogen bonding and van der Waals contacts. The study of its polarized Fourier transform IR and Raman spectra provides insights into its molecular interactions and structural characteristics (Hanuza et al., 2002).

2. Reactivity and Derivative Synthesis

Research shows that the nitro-group in 4-nitropyridine-N-oxide, including 2-bromo-4-nitropyridine N-oxide, can be replaced by negative ions. This leads to the synthesis of various pyridine derivatives, highlighting its utility in organic synthesis (Hertog & Combe, 2010).

3. Directive Influence in Nitration Reactions

The presence of an N-oxide group in pyridine derivatives, including 2-bromo-4-nitropyridine N-oxide, influences nitration reactions. This affects the position where the nitro-group is introduced during chemical reactions, demonstrating its role in directing chemical synthesis (Hertog et al., 2010).

4. Large Scale Synthesis Applications

This compound has been synthesized from corresponding amines via hydrogen peroxide oxidation. This method, particularly in large-scale production, showcases its industrial applicability and the importance of developing safe, reproducible protocols (Agosti et al., 2017).

5. Nucleophilic Displacement Studies

Studies on the kinetics of reactions between 2-bromo-4-nitropyridine N-oxide and various reagents provide insights into the reactivity of halogeno- and nitro-pyridine N-oxides. This research is vital for understanding the chemical behavior of these compounds in different conditions (Johnson, 1966).

6. Solvatochromic Indicator Potential

4-Nitropyridine N-oxide, including 2-bromo derivatives, has been evaluated as a solvatochromic indicator for hydrogen-bond donor ability in solvents. This shows its potential application in spectroscopic studies and solvent analysis (Lagalante et al., 1996).

7. Photochemical Studies

Research has been conducted on the primary photochemical processes of 4-nitropyridine N-oxide in different solutions, including its derivatives like 2-bromo-4-nitropyridine N-oxide. These studies are crucial for understanding the photochemical behavior and potential applications in photochemistry (Hata et al., 1973).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation .

properties

IUPAC Name

2-bromo-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBDHXCXCSFNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397866
Record name 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitropyridine N-oxide

CAS RN

52092-43-0
Record name 52092-43-0
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Record name 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
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Record name 2-BROMO-4-NITROPYRIDINE N-OXIDE
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Synthesis routes and methods

Procedure details

2-Bromopyridine-N-oxide (28.36 g) was carefully dissolved in concentrated sulphuric acid (43 ml) with stirring. A mixture of concentrated sulphuric acid (65 ml) and concentrated nitric acid (43 ml) was added dropwise, and the mixture refluxed for 3 hours and allowed to cool to room temperature. The mixture was then poured on to ice and the precipitate removed by filtration , washed with water and air dried leaving a fine yellow powder of 2-Bromo-4-nitro-pyridine-N-oxide (14.08 g, 63%), m.p. 145-147° C.
Quantity
28.36 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Hanuza, J Michalski, M Maczka… - Journal of Raman …, 2002 - Wiley Online Library
… We present here studies of 2-bromo-4-nitropyridine N-oxide (BNPNO) carried out with the aim of studying the effect of different substituents on the N-oxide pyridine ring in building the …
A Puszko, K Laihia, E Kolehmainen, Z Talik - Journal of Structural …, 2013 - Springer
… The studied compound were 2-chloro-4-nitropyridine N-oxide (1), 2-bromo-4nitropyridine N-oxide (2), 2-iodo-4-nitropyridine N-oxide (3), 3-ethylamino-4-nitropyridine N-oxide (4), 3…
Number of citations: 3 link.springer.com
HJ Den Hertog, CR Kolder… - Recueil des Travaux …, 1951 - Wiley Online Library
… 2-Bromopyridine -+ 2-bromo-4-nitropyridine-N-oxide (X). g of 2-bromopyridine was added to a mixture of 45 ml of 30% aqueous hydrogen peroxide and 45 ml of acetic acid. The liquid …
Number of citations: 63 onlinelibrary.wiley.com
E Kaczmarczyk, A Puszko, J Lorenc, L Chmurzynski - Molecules, 1999 - mdpi.com
… being ca 2 pK a units; it should, however, be remembered that substitution of the methyl group in the pyridine N-oxide ring increases its pK a , hence for 2-bromo-4-nitropyridine N-oxide …
Number of citations: 5 www.mdpi.com
C Wentrup - researchgate.net
… Smilarly, treatment of 2-bromo-4-nitropyridine N-oxide 5 with MeSNa in EtOH followed by reduction with Fe in acetic acid afforded 2-bromo-4-methylthiopyridine 6 as the major product …
Number of citations: 0 www.researchgate.net
A Puszko, K Laihia, E Kolehmainen, Z Talik - Журнал структурной химии, 2012 - sibran.ru
… The studied compound were 2-chloro-4-nitropyridine N-oxide (1), 2-bromo-4-nitropyridine N-oxide (2), 2-iodo-4-nitropyridine N-oxide (3), 3-ethylamino-4-nitropyridine N-oxide (4), 3-…
Number of citations: 2 www.sibran.ru
XF Duan, XH Li, FY Li, CH Huang - Synthesis, 2004 - thieme-connect.com
… of 2-bromo-4-iodopyridine from 2-bromopyridine involves the oxidation of the pyridine to the corresponding N-oxide, nitration of the N-oxide to 2-bromo-4-nitropyridine N-oxide, …
Number of citations: 5 www.thieme-connect.com
E Lorenz, M Maczka, K Hermanowicz… - Vibrational …, 2005 - Elsevier
… The mixture containing 1 g of 2-bromo-4-nitropyridine N-oxide dissolved in 10 ml of 33% solution of ethylamine in ethanol was heated for 2 h. Then ethanol was vaporized and a small …
Number of citations: 17 www.sciencedirect.com
HJ Den Hertog, WP Combé - Recueil des Travaux Chimiques …, 1952 - Wiley Online Library
Whereas 4‐nitropyridine‐N‐oxide is very stable towards dilute solutions of acids in water, its nitro‐group can be replaced by hydroxyl in a quick reaction by treating this substance with …
Number of citations: 12 onlinelibrary.wiley.com
T Misiaszek, K Knapik, A Gągor… - Journal of Molecular …, 2013 - Elsevier
… In the case of 2-bromo-4-nitropyridine N-oxide the band is observed at 300 cm −1 [44]. The deformation vibrations are present in BrBM at 183 and 132 cm −1 for δCBr and γCBr, …
Number of citations: 2 www.sciencedirect.com

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